molecular formula C9H14Cl2N2 B1404874 [1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride CAS No. 1228878-59-8

[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride

Cat. No.: B1404874
CAS No.: 1228878-59-8
M. Wt: 221.12 g/mol
InChI Key: VHJSWZNOYORTSB-UHFFFAOYSA-N
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Description

[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride: is a chemical compound with the molecular formula C9H14Cl2N2 and a molecular weight of 221.13 g/mol . This compound is of interest due to its unique structure, which includes a cyclopropyl group attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride typically involves the cyclopropanation of a pyridine derivative followed by amination and subsequent salt formation. One common method includes the reaction of pyridine with a cyclopropyl halide under basic conditions to form the cyclopropylpyridine intermediate. This intermediate is then subjected to reductive amination with formaldehyde and ammonium chloride to yield the desired amine. Finally, the amine is converted to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclopropanation step and large-scale hydrogenation reactors for the reductive amination. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the cyclopropyl group, leading to various reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, especially nucleophilic substitutions at the pyridine ring or the cyclopropyl group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. Its structural features make it a candidate for exploring interactions with various biological targets .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It serves as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory pathways .

Industry: Industrially, the compound is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of [1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl group may enhance binding affinity through steric effects. The amine group can form hydrogen bonds with target molecules, contributing to the overall binding and activity .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride lies in its combination of a pyridine ring and a cyclopropyl group, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

(1-pyridin-4-ylcyclopropyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-7-9(3-4-9)8-1-5-11-6-2-8;;/h1-2,5-6H,3-4,7,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJSWZNOYORTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228878-59-8
Record name [1-(pyridin-4-yl)cyclopropyl]methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride
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[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride
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[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride
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[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride
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[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride
Reactant of Route 6
[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride

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